molecular formula C9H8N2O B13138074 N-(3-Ethynylpyridin-4-yl)acetamide

N-(3-Ethynylpyridin-4-yl)acetamide

Cat. No.: B13138074
M. Wt: 160.17 g/mol
InChI Key: JKSKRUCNQODSSF-UHFFFAOYSA-N
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Description

N-(3-Ethynylpyridin-4-yl)acetamide is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol It is a derivative of acetamide, featuring an ethynyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylpyridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-ethynylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods and electrosynthesis are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylpyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Ethynylpyridin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of N-(3-Ethynylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethynylpyridin-4-yl)acetamide is unique due to its ethynyl group, which imparts distinct reactivity and interaction profiles compared to other acetamide derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(3-ethynylpyridin-4-yl)acetamide

InChI

InChI=1S/C9H8N2O/c1-3-8-6-10-5-4-9(8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12)

InChI Key

JKSKRUCNQODSSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)C#C

Origin of Product

United States

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